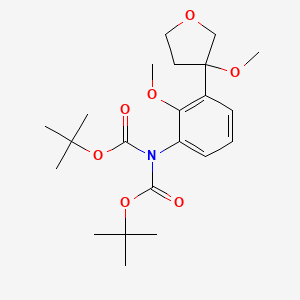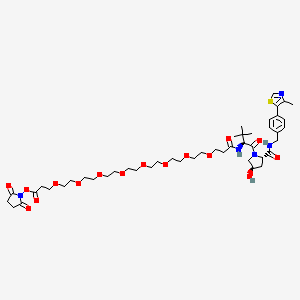
(S,R.S)-AHPC-PEG8-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R.S)-AHPC-PEG8-NHS ester is a chemical compound used in various scientific research applications. It is a derivative of AHPC (Aryl Hydrocarbon Receptor-Interacting Protein), conjugated with PEG8 (Polyethylene Glycol with 8 ethylene glycol units) and NHS ester (N-Hydroxysuccinimide ester). This compound is particularly useful in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R.S)-AHPC-PEG8-NHS ester typically involves the following steps:
Activation of AHPC: AHPC is first activated by reacting with a suitable activating agent such as DCC (Dicyclohexylcarbodiimide) to form an active ester intermediate.
Conjugation with PEG8: The activated AHPC is then reacted with PEG8 under controlled conditions to form the AHPC-PEG8 conjugate.
Formation of NHS Ester: Finally, the AHPC-PEG8 conjugate is reacted with NHS (N-Hydroxysuccinimide) in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of AHPC, PEG8, and NHS are synthesized or procured.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R.S)-AHPC-PEG8-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Primary Amines: Reacts with primary amines under mild conditions to form amide bonds.
Aqueous Conditions: Hydrolysis occurs in aqueous conditions, especially under basic or acidic environments.
Major Products Formed
Amide Bonds: Reaction with primary amines forms stable amide bonds.
Carboxylic Acid: Hydrolysis results in the formation of carboxylic acid.
Applications De Recherche Scientifique
(S,R.S)-AHPC-PEG8-NHS ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to conjugate proteins, peptides, and other biomolecules for various biochemical assays.
Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Immunoassays: Employed in the preparation of immunoassay reagents for detecting specific biomolecules.
Cell Labeling: Used in cell labeling and tracking studies in biological research.
Mécanisme D'action
The mechanism of action of (S,R.S)-AHPC-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group is highly reactive towards primary amines, facilitating the conjugation of the compound with various biomolecules. This conjugation enhances the stability and solubility of the resulting complexes, making them suitable for various applications in research and medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
AHPC-PEG4-NHS ester: Similar to (S,R.S)-AHPC-PEG8-NHS ester but with a shorter PEG chain.
AHPC-PEG12-NHS ester: Similar but with a longer PEG chain.
AHPC-PEG8-Maleimide: Similar but with a maleimide group instead of NHS ester.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The NHS ester group ensures efficient conjugation with primary amines, making it highly versatile for various applications.
Propriétés
Formule moléculaire |
C46H69N5O16S |
|---|---|
Poids moléculaire |
980.1 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H69N5O16S/c1-33-42(68-32-48-33)35-7-5-34(6-8-35)30-47-44(57)37-29-36(52)31-50(37)45(58)43(46(2,3)4)49-38(53)11-13-59-15-17-61-19-21-63-23-25-65-27-28-66-26-24-64-22-20-62-18-16-60-14-12-41(56)67-51-39(54)9-10-40(51)55/h5-8,32,36-37,43,52H,9-31H2,1-4H3,(H,47,57)(H,49,53)/t36-,37+,43-/m1/s1 |
Clé InChI |
FROVIXFLHMSAQR-ISMBDAAJSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



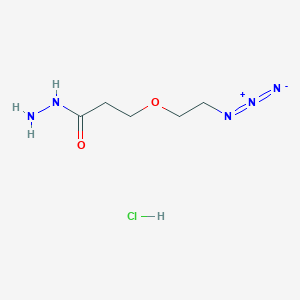
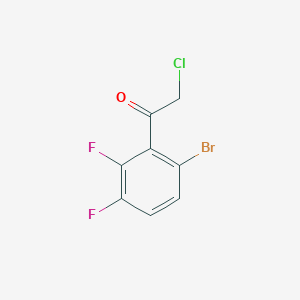
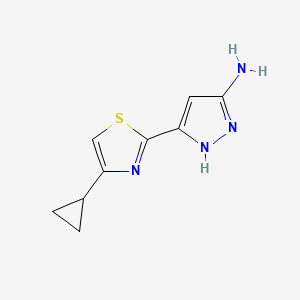
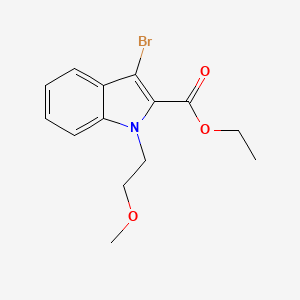

![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)


![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)

